molecular formula C20H26N4O2 B2360094 N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326827-10-4

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Katalognummer B2360094
CAS-Nummer: 1326827-10-4
Molekulargewicht: 354.454
InChI-Schlüssel: IAJVNIFGTLYKEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as GSK-2330672, is a compound developed by GlaxoSmithKline for the treatment of various diseases such as anxiety, depression, and schizophrenia.

Wirkmechanismus

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a selective antagonist of the 5-HT6 receptor, a subtype of the serotonin receptor. The 5-HT6 receptor is predominantly expressed in the brain and is involved in the regulation of various physiological processes such as mood, cognition, and appetite. By blocking the 5-HT6 receptor, N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide modulates the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical studies. It has also been shown to improve social behavior in rodent models of autism spectrum disorder. The compound has a good safety profile and does not cause significant side effects at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor, as well as its good safety profile. However, the compound has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor brain penetration, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide. One potential application is in the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Another potential application is in the treatment of autism spectrum disorder, where it has shown promising results in preclinical studies. Future research could also focus on improving the pharmacokinetic properties of the compound to enhance its efficacy in vivo. Finally, the potential therapeutic applications of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in other diseases such as Parkinson's disease and Alzheimer's disease could also be explored.
In conclusion, N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a promising compound with potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. Its selective antagonist activity towards the 5-HT6 receptor makes it a unique and valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully explore the therapeutic potential of this compound and to develop more effective treatments for these diseases.

Synthesemethoden

The synthesis of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves several steps, including the synthesis of the pyrazine and benzamide moieties, followed by coupling of the two fragments. The final product is obtained through purification by column chromatography. The synthesis method has been described in detail in a patent application filed by GlaxoSmithKline.

Wissenschaftliche Forschungsanwendungen

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. In preclinical studies, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in rodent models of schizophrenia.

Eigenschaften

IUPAC Name

N-(2-methylpropyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15(2)14-23-19(25)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-4-3-5-13-24/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVNIFGTLYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.